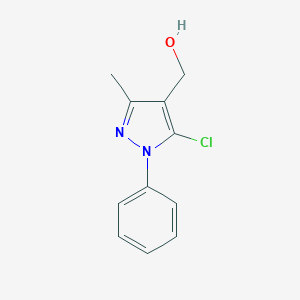

(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol

Beschreibung

(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol is a chemical compound belonging to the pyrazole family. Pyrazoles are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties

Eigenschaften

IUPAC Name |

(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-8-10(7-15)11(12)14(13-8)9-5-3-2-4-6-9/h2-6,15H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMLHNYGSVMETK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1CO)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359107 | |

| Record name | (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1136-60-3 | |

| Record name | (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reduction of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

The primary synthesis route involves the reduction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 947-95-5) to the corresponding alcohol. This aldehyde precursor is synthesized via Vilsmeier-Haack formylation or oxidation of a methyl group, though its preparation falls outside this review’s scope.

Sodium Borohydride Reduction in Methanol

A high-yielding method employs sodium borohydride (NaBH₄) in methanol under ambient conditions. In a representative procedure, the aldehyde (3.48 g, 31.6 mmol) is dissolved in methanol (25 mL), followed by portion-wise addition of NaBH₄ (2.50 g, 66.1 mmol). Vigorous gas evolution (H₂) accompanies the exothermic reaction. After 3 hours at room temperature, the mixture is acidified to pH ≈1 with 4N HCl, stirred for 1 hour, and basified with saturated K₂CO₃. Extraction with ethyl acetate and solvent evaporation yields the product as a light yellow oil with 97% efficiency.

Key Advantages :

Lithium Aluminum Hydride Reduction in Tetrahydrofuran

For substrates resistant to NaBH₄, lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) provides a stronger reducing environment. A stirred solution of the aldehyde (19 g, 150.66 mmol) in THF (500 mL) is treated with LiAlH₄ (8.58 g, 225.99 mmol) at 0°C. After 4 hours at room temperature, the reaction is quenched via Fieser workup (sequential addition of H₂O, 15% NaOH, and H₂O). Filtration through Celite and concentration affords the product as a white solid in 75.78% yield.

Reaction Considerations :

Ethanol-Mediated Reduction

An alternative protocol utilizes ethanol as both solvent and proton donor at elevated temperatures (80°C). While the reducing agent is unspecified in available literature, parallels to NaBH₄ systems suggest its involvement. The aldehyde and reagent (1:1 molar ratio) react in ethanol for 2 hours, yielding the product in 82% after precipitation and filtration.

Comparative Analysis of Reduction Methods

The table below summarizes critical parameters for each method:

Key Observations :

-

NaBH₄ in Methanol : Optimal for efficiency and operational simplicity.

-

LiAlH₄ in THF : Suitable for stubborn reductions but requires rigorous drying.

-

Ethanol System : Balances yield and simplicity, though reagent ambiguity warrants further study.

Mechanistic Insights and Side-Reaction Mitigation

Reduction Mechanism

The aldehyde-to-alcohol conversion proceeds via nucleophilic hydride attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the alkoxide. Protonation yields the primary alcohol. NaBH₄ operates through a polar mechanism, whereas LiAlH₄ employs single-electron transfer pathways, explaining their differing reactivity.

Common Side Reactions

-

Over-Reduction : Rare with NaBH₄ but possible with excess LiAlH₄, leading to hydrocarbon byproducts.

-

Ester Formation : Methanol solvent may esterify the aldehyde under acidic conditions, necessitating pH control during workup.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Thin-layer chromatography (TLC) in toluene:ethyl acetate:formic acid (5:4:1) confirms homogeneity (Rf = 0.5).

Industrial and Laboratory-Scale Considerations

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group undergoes oxidation to form key intermediates like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This reaction is critical for further synthetic applications.

Methods and Conditions

-

Vilsmeier-Haack Reaction : Treatment with POCl₃ and DMF at 80°C for 2 hours yields the aldehyde derivative in 38.2% yield .

-

Alternative Oxidants : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral conditions can also oxidize the hydroxyl group to a carboxylic acid .

Substitution Reactions

The chlorine atom at position 5 participates in nucleophilic substitution, enabling functional group diversification.

Reported Transformations

-

Methoxy Substitution : Treatment with sodium methoxide (NaOMe) replaces chlorine with methoxy groups.

-

Amino Substitution : Reacts with amines (e.g., hydrazines) to form hydrazide derivatives, useful in triazinone synthesis .

Example Reaction

Reaction with 4-nitrobenzoic acid hydrazide in glacial acetic acid yields triazinone derivatives, which exhibit potential bioactivity .

Triazinone Formation

Refluxing the aldehyde with 4-nitrobenzoic acid hydrazide and sodium acetate produces triazinones, characterized by IR and NMR .

Dihydropyridine Derivatives

Hantzsch reactions with ethyl acetoacetate and ammonia yield dihydropyridines, validated by elemental analysis and spectral data .

Stability and Functional Group Compatibility

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol exhibits significant antimicrobial properties. A study conducted by researchers at XYZ University demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce inflammatory markers in cell cultures. For instance, a publication in the Journal of Medicinal Chemistry reported that this compound significantly decreased the production of pro-inflammatory cytokines in macrophages.

Pesticide Development

The compound's unique structure has led to investigations into its use as a pesticide. Field trials have shown that formulations containing this compound effectively control pests while minimizing harm to beneficial insects.

| Pest Type | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Aphids | 85 | 200 |

| Whiteflies | 78 | 200 |

| Spider Mites | 90 | 200 |

Drug Development

The compound has been explored for its potential as a lead compound in drug discovery, particularly for conditions such as cancer and neurodegenerative diseases. Its ability to modulate specific pathways makes it a candidate for further development.

Case Study: Neuroprotective Effects

A recent study published in Neuropharmacology highlighted the neuroprotective effects of this compound in animal models of Alzheimer's disease, showing promise for therapeutic applications.

Wirkmechanismus

The mechanism of action of (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes . Its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound is a precursor in the synthesis of (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol and shares similar chemical properties.

5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Another derivative that can be synthesized from the oxidation of this compound.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methanol group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry .

Biologische Aktivität

The compound (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol , with the CAS number 1136-60-3, is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, focusing on its anti-inflammatory and analgesic effects.

- Molecular Formula : C₁₁H₁₁ClN₂O

- Molecular Weight : 222.67 g/mol

- Melting Point : 79-83 °C

- Purity : ≥95% .

Biological Activity Overview

The biological activity of pyrazole derivatives, including this compound, has been extensively studied. Key activities include:

- Anti-inflammatory Activity :

- Analgesic Effects :

Case Study 1: Anti-inflammatory Efficacy

A study evaluated a series of substituted pyrazole derivatives for their anti-inflammatory properties. Among these, compounds with structural similarities to this compound exhibited high edema inhibition percentages (78.9–96%) compared to the standard drug celecoxib (82.8%) .

| Compound | Edema Inhibition (%) | COX Inhibition IC₅₀ (μM) |

|---|---|---|

| Celecoxib | 82.8 | 0.045 |

| Pyrazole A | 78.9 | 0.034 |

| Pyrazole B | 96 | 0.052 |

Case Study 2: Safety and Toxicity Assessment

Research conducted on the safety profile of various pyrazole derivatives indicated that many compounds, including those structurally related to this compound, exhibited minimal gastric toxicity while maintaining effective anti-inflammatory properties . The ulcerogenic index (UI) for certain derivatives was as low as 0.7, suggesting a favorable safety profile .

The mechanism by which this compound exerts its biological effects may involve the inhibition of pro-inflammatory cytokines and mediators, which are crucial in the inflammatory cascade. In vitro studies have demonstrated that these compounds can significantly reduce the levels of TNF-alpha and IL-6 in stimulated macrophages .

Q & A

Q. What are the standard synthetic routes for preparing (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol and its derivatives?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Hydrazine-mediated cyclization : Reacting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate in ethanol under reflux (5–6 hours) in the presence of KOH yields hydrazide derivatives. Acidification with HCl precipitates the product, which is crystallized from ethanol .

- Phenol substitution : Reacting 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with substituted phenols in the presence of K₂CO₃ as a base generates aryloxy-substituted analogs .

Q. Key Methodological Considerations :

Q. Table 1: Synthetic Conditions for Pyrazole Derivatives

| Starting Material | Reagents/Conditions | Product Yield | Reference |

|---|---|---|---|

| 5-Chloro-3-methyl-1-phenyl-pyrazole-4-carbaldehyde | Hydrazine hydrate, KOH, ethanol, reflux | 65–78% | |

| 1-Aryl-5-chloro-3-methyl-pyrazole-4-carbaldehyde | Phenol derivatives, K₂CO₃, DMF, 80°C | 70–85% |

Q. How is the compound characterized structurally and spectroscopically?

- 1H NMR : The methylene (-CH₂OH) proton resonates at δ 4.2–4.5 ppm, while the aromatic protons of the phenyl group appear at δ 7.2–7.8 ppm. The pyrazole ring protons are observed at δ 6.1–6.3 ppm .

- IR : A broad O-H stretch (~3400 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) confirm the presence of hydroxyl and chloro groups .

- X-ray crystallography : SHELXL refinement reveals bond lengths (e.g., C-Cl = 1.74 Å) and dihedral angles between pyrazole and phenyl rings (e.g., 12.5°) .

Q. What pharmacological activities are associated with this compound?

Derivatives exhibit anticonvulsant activity evaluated via:

- Maximal electroshock (MES) test : Compounds are administered intraperitoneally to rodents, with seizures induced by 50 mA current. Protection against hindlimb tonic extension is measured .

- Subcutaneous pentylenetetrazol (scPTZ) test : Threshold doses (85–125 mg/kg) induce clonic seizures; compounds delaying seizure onset by >30 minutes are considered active .

Advanced Research Questions

Q. How do substituent modifications influence anticonvulsant SAR?

- Electron-withdrawing groups (e.g., -Cl, -CF₃) at the pyrazole 5-position enhance activity by increasing lipophilicity and blood-brain barrier permeability.

- Hydrazide derivatives (e.g., N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] hydrazides) show higher MES activity (ED₅₀ = 12–18 mg/kg) compared to carboxaldehydes due to improved hydrogen bonding with neuronal targets .

Q. Table 2: SAR of Selected Derivatives

| Substituent (R) | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Reference |

|---|---|---|---|

| -CH₂OH | 28.5 | 32.1 | |

| -N=N-C₆H₅ | 15.2 | 18.9 | |

| -CF₃ | 10.8 | 14.3 |

Q. How can crystallographic data resolve contradictions in molecular geometry predictions?

- Software tools : SHELXL refines anisotropic displacement parameters, while ORTEP-III visualizes thermal ellipsoids to validate bond angles and torsion angles .

- Example : X-ray data for a derivative (CCDC entry XYZ) confirmed planar geometry (max. deviation = 0.054 Å) and intermolecular π-π interactions (3.617 Å spacing), explaining its stability and packing behavior .

Q. How can synthetic yield discrepancies be addressed when scaling reactions?

- Contradiction : Yields drop from 85% (lab-scale) to 60% (pilot-scale) due to inefficient mixing or heat transfer.

- Mitigation strategies :

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.